Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate
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Overview
Description
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate is an organic compound with the molecular formula C10H16F2O4S. It is characterized by the presence of a difluoroacetate group, a tert-butoxy group, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate typically involves the reaction of ethyl difluoroacetate with a tert-butoxy-substituted thioester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include ethyl difluoroacetate, tert-butyl mercaptan, and a suitable base such as sodium hydride or potassium carbonate. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as distillation, crystallization, or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The difluoroacetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Mechanism of Action
The mechanism by which Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate exerts its effects depends on its interaction with molecular targets. The difluoroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The sulfanyl group may also participate in binding interactions, potentially inhibiting enzyme activity or altering receptor function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate is unique due to the presence of both difluoroacetate and sulfanyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound for specific applications where these functional groups are advantageous .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O4S/c1-5-15-8(14)10(11,12)17-6-7(13)16-9(2,3)4/h5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIYLDBLFYUBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)SCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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